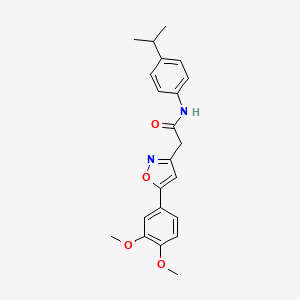

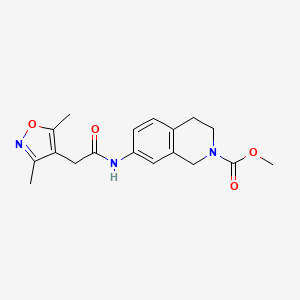

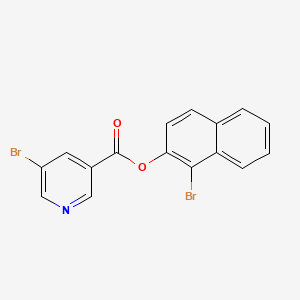

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Neuroprotective Potential

A study focusing on YM-244769, a novel Na+/Ca2+ exchange inhibitor with a similar structure, revealed its ability to preferentially inhibit NCX3, demonstrating significant protection against hypoxia/reoxygenation-induced neuronal cell damage. This suggests potential neuroprotective applications for compounds with related structures, including N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide (Iwamoto & Kita, 2006).

Insecticidal Activity

Research on Flubendiamide, which shares structural similarities, highlighted its exceptional insecticidal activity against lepidopterous pests. This indicates that compounds like N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide could potentially be explored for their insecticidal properties, especially in integrated pest management programs (Tohnishi et al., 2005).

Modification of Nucleoside Transport

A study on 4-nitrobenzylthioinosine analogues, which are structurally related, demonstrated their ability to inhibit the nucleoside transport protein ENT1. This suggests that N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide could be researched for its potential to modulate nucleoside transport, with implications for treatments involving nucleoside analogues (Tromp et al., 2004).

Eating Disorder Therapeutics

The compound GSK1059865, which has a comparable structure, was studied for its effects as a selective OX1R antagonist in a binge eating model. This research suggests that related compounds, like N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide, could be explored for their therapeutic potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Larvicidal Activity

A study on pyrimidine linked with morpholinophenyl derivatives demonstrated significant larvicidal activity against mosquito larvae. Given the structural similarities, N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide could potentially be investigated for its larvicidal efficacy, which could contribute to mosquito control strategies (Gorle et al., 2016).

Antipsychotic Properties

Research on ACP-103, a compound with a related structure, has demonstrated potent 5-HT2A receptor inverse agonist activity, suggesting potential antipsychotic properties. This indicates that N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide could be explored for its potential use in psychiatric disorders (Vanover et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that various bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are likely due to the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Pharmacokinetics

It is known that efforts to develop novel bet bromodomain inhibitors with excellent potency and drug metabolism and pharmacokinetics (dmpk) properties have been initiated based upon elaboration of a simple pyridone core .

Result of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are likely the result of the compound’s action.

Action Environment

It is known that the addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S/c22-18-7-1-14(2-8-18)11-23-20(26)21(27)24-12-19(25)16-5-3-15(4-6-16)17-9-10-28-13-17/h1-10,13,19,25H,11-12H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRHKACOYCXHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930764.png)

![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)

![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)

![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)